

Molecular weight and formula of 3-Ethoxy-4-methoxybenzonitrile

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Compound of Interest

Compound Name: *3-Ethoxy-4-methoxybenzonitrile*

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Technical Guide: 3-Ethoxy-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-methoxybenzonitrile is a substituted benzonitrile compound of significant interest in medicinal chemistry and organic synthesis. Its primary role is as a key intermediate in the synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis. This document provides a comprehensive overview of its chemical properties, synthesis, and its relevance in the development of anti-inflammatory therapeutics.

Chemical and Physical Properties

The fundamental properties of **3-Ethoxy-4-methoxybenzonitrile** are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ NO ₂	[1]
Molecular Weight	177.20 g/mol	[1]
CAS Number	60758-86-3	[1][2]
Appearance	White to light yellow powder or crystal	[2]
Melting Point	70 °C	[2]
Boiling Point	~281.9 °C at 760 Torr	[2]
Density	~1.09 g/cm ³ at 20°C	[2]
Solubility	Soluble in methanol	[2]
IUPAC Name	3-ethoxy-4-methoxybenzonitrile	[1]

Analytical Data

While a publicly available experimental spectrum for **3-Ethoxy-4-methoxybenzonitrile** is not readily accessible, the following table presents predicted ¹H NMR and ¹³C NMR chemical shifts and an expected mass spectrum profile based on its structure and data from analogous compounds. This information is crucial for reaction monitoring and quality control.

Analytical Technique	Predicted Data
¹ H NMR	δ (ppm): ~7.3-7.1 (m, 3H, Ar-H), 4.1 (q, 2H, -OCH ₂ CH ₃), 3.9 (s, 3H, -OCH ₃), 1.4 (t, 3H, -OCH ₂ CH ₃)
¹³ C NMR	δ (ppm): ~160-150 (Ar-C-O), ~130-110 (Ar-C), ~120 (CN), ~65 (-OCH ₂ CH ₃), ~56 (-OCH ₃), ~15 (-OCH ₂ CH ₃)
Mass Spectrometry (MS)	Expected m/z: 177.08 (M ⁺), with fragmentation patterns corresponding to the loss of ethoxy and methoxy groups.

Experimental Protocols: Synthesis of 3-Ethoxy-4-methoxybenzonitrile

Two common methods for the synthesis of **3-Ethoxy-4-methoxybenzonitrile** are detailed below.

Method 1: Ethylation of 3-hydroxy-4-methoxybenzonitrile

This protocol involves the ethylation of 3-hydroxy-4-methoxybenzonitrile using bromoethane.

Materials:

- 3-hydroxy-4-methoxybenzonitrile
- Bromoethane
- Potassium carbonate
- Dimethylformamide (DMF)
- Ethyl acetate
- Anhydrous sodium sulfate
- Deionized water

Procedure:

- To a 100 ml flask, add 3-hydroxy-4-methoxybenzonitrile (10g, 67.11mmol), bromoethane (25 ml, 335.2mmol), potassium carbonate (10.25g), and dimethylformamide (50 ml).[2]
- Heat the mixture to 100 °C and stir for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
- After the reaction is complete, allow the mixture to cool to room temperature.[2]
- The product is then extracted with ethyl acetate.[2]

- The organic phase is dried over anhydrous sodium sulfate.[2]
- The solvent is evaporated under reduced pressure to yield **3-Ethoxy-4-methoxybenzonitrile** as a white solid.[2]

Method 2: From 3-Ethoxy-4-methoxybenzaldehyde

This protocol describes the conversion of 3-Ethoxy-4-methoxybenzaldehyde to the corresponding nitrile.

Materials:

- 3-Ethoxy-4-methoxybenzaldehyde
- Hydroxylamine hydrochloride
- Acetonitrile
- Deionized water

Procedure:

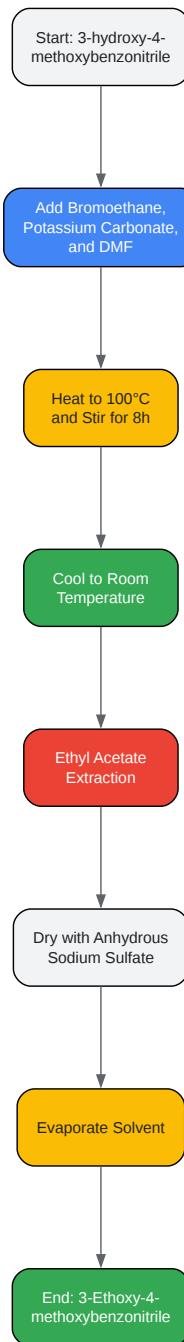
- Charge a 12 L three-necked flask with 3-Ethoxy-4-methoxybenzaldehyde (1000 g, 5.54 moles) and hydroxylamine hydrochloride (462.5 g, 6.6 moles) at room temperature.[3]
- Add acetonitrile (5 L) and stir the reaction mixture at room temperature for 15-20 minutes.[3]
- Warm the reaction mixture to 65-72°C and then heat to reflux at 78-84°C for 2-3 hours.[3]
- Cool the mixture to room temperature and add 1 L of deionized water.[3]
- Distill off 3.5-4.0 L of acetonitrile under vacuum.[3]
- Dilute the concentrated residue with 4 L of deionized water and stir at room temperature for 1-2 hours.[3]
- Filter the mixture under vacuum and wash the solid with 3-4 L of deionized water.[3]

- Dry the solid at 30-32°C under a pressure of 100-125 mm Hg for 24-36 hours to obtain **3-Ethoxy-4-methoxybenzonitrile**.^[3]

Visualizations

Synthesis Workflow

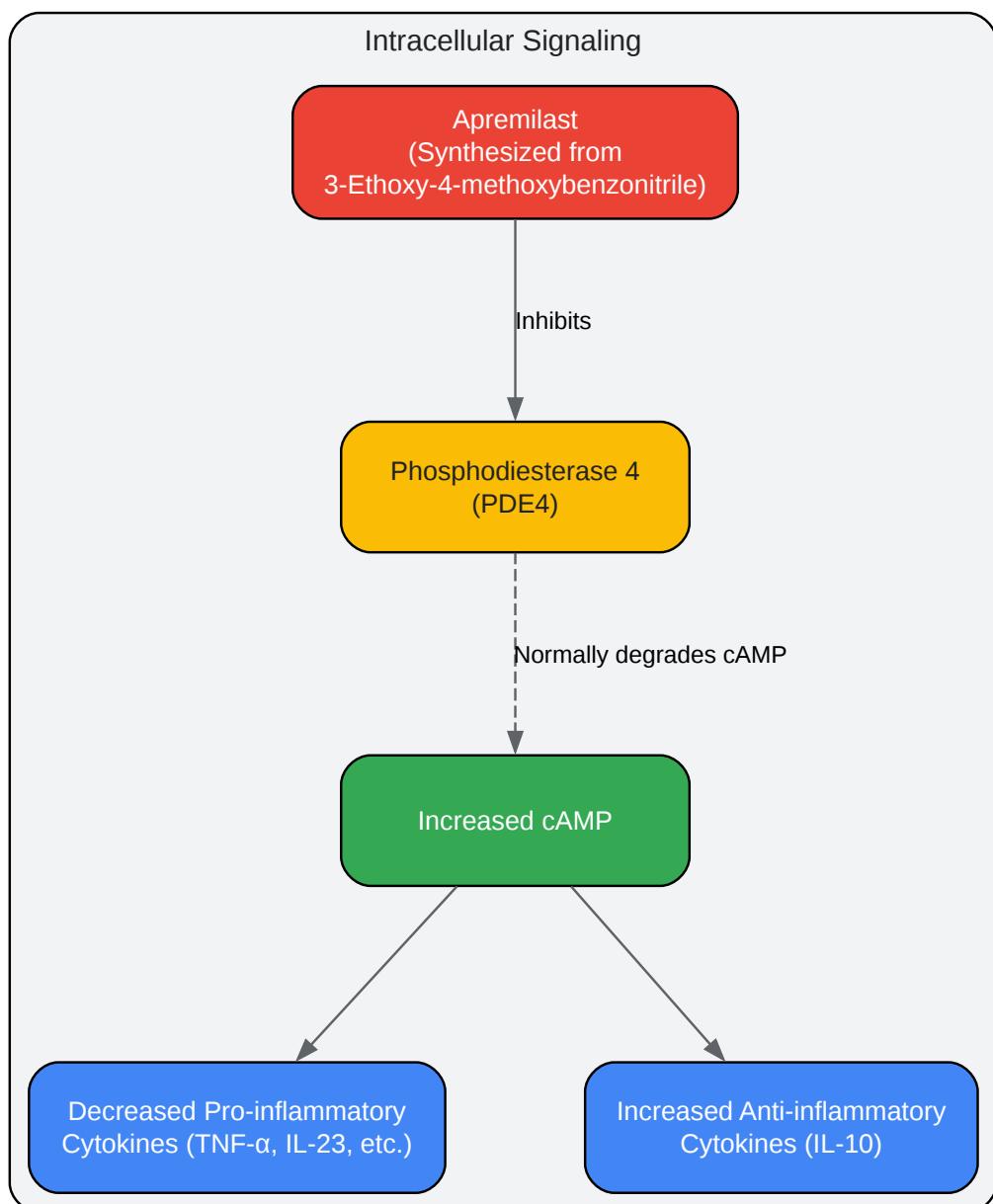
The following diagram illustrates the key steps in the synthesis of **3-Ethoxy-4-methoxybenzonitrile** from 3-hydroxy-4-methoxybenzonitrile.

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Synthesis Workflow Diagram

Role in Apremilast's Mechanism of Action

3-Ethoxy-4-methoxybenzonitrile is a crucial building block for Apremilast. The therapeutic effect of Apremilast is achieved through the inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. The signaling pathway is depicted below.



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Apremilast Signaling Pathway

Conclusion

3-Ethoxy-4-methoxybenzonitrile is a valuable intermediate with well-defined properties and synthesis routes. Its significance is underscored by its role in the production of Apremilast, a key therapeutic agent for inflammatory diseases. The information provided in this guide serves as a technical resource for researchers and professionals engaged in drug discovery and development, facilitating a deeper understanding of this compound's chemistry and application.

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